ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
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Overview
Description
Ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
Ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). By blocking the CB1 receptor, this compound inhibits the effects of endocannabinoids, which are naturally occurring compounds in the body that activate the CB1 receptor. This leads to a decrease in the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
The endocannabinoid system plays a crucial role in the regulation of various physiological processes, including appetite, pain, mood, and memory. By inhibiting the activity of the endocannabinoid system, this compound can have a variety of biochemical and physiological effects. These include a decrease in appetite, a reduction in pain perception, and an improvement in mood.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is its specificity for the CB1 receptor. This makes it a useful tool for researchers studying the endocannabinoid system. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride. One area of interest is its potential for the treatment of obesity and related metabolic disorders. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research could be done to optimize the synthesis and pharmacokinetics of this compound.
Synthesis Methods
The synthesis of ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride involves several steps, including the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting compound with 4-propoxyphenol and 2-chloroethylamine. The final product is obtained through the reaction of the intermediate with hydrochloric acid.
Scientific Research Applications
Ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have potential in the treatment of obesity, addiction, and other conditions related to the endocannabinoid system. It has also been used in research to better understand the role of the endocannabinoid system in various physiological processes.
Properties
IUPAC Name |
ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4.ClH/c1-3-14-23-17-5-7-18(8-6-17)24-15-13-20-11-9-16(10-12-20)19(21)22-4-2;/h5-8,16H,3-4,9-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEFGHOVMYLSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCN2CCC(CC2)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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